molecular formula C15H12ClN3O3S B2574500 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1351618-15-9

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2574500
CAS No.: 1351618-15-9
M. Wt: 349.79
InChI Key: OMRVAAHGPWVLDQ-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic small molecule that has been identified through in-silico screening as a candidate inhibitor of the high-risk Human Papillomavirus (HPV) E6 oncoprotein . The E6 protein is a critical virulence factor in HPV-induced carcinogenesis, most notably associated with cervical cancer and oropharyngeal head and neck cancer (OHNC) . Its primary mechanism of oncogenesis involves the targeted degradation of the host's tumor suppressor protein p53, thereby disrupting crucial cellular repair mechanisms, suppressing apoptosis, and leading to uncontrolled proliferation and immortalization of infected cells . By potentially blocking the E6 ubiquitin ligase domain (E6AP), this oxalamide compound may inhibit this degradation process, helping to restore p53 function and its protective anti-cancer activity within the cell . This specific mechanism makes it a molecule of significant interest for investigating novel therapeutic pathways for HPV-associated cancers. Research into this compound is ongoing to optimize its binding affinity for the E6AP domain and to evaluate its pharmacokinetic and toxicological profile through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies . The compound features an oxalamide core structure, a motif often associated with biological activity, substituted with a 5-chloro-2-cyanophenyl group and a 2-hydroxy-2-(thiophen-2-yl)ethyl group . It is intended for research applications only, including in vitro binding assays, mechanism-of-action studies, and as a lead compound for the further development of anti-viral and anti-neoplastic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-10-4-3-9(7-17)11(6-10)19-15(22)14(21)18-8-12(20)13-2-1-5-23-13/h1-6,12,20H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRVAAHGPWVLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 5-chloro-2-cyanophenyl group: This step involves the substitution reaction where the oxalamide backbone reacts with 5-chloro-2-cyanophenylamine.

    Addition of the 2-hydroxy-2-(thiophen-2-yl)ethyl group: This final step involves the reaction of the intermediate product with 2-hydroxy-2-(thiophen-2-yl)ethanol under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The cyano and chloro groups can participate in hydrogen bonding and van der Waals interactions, while the hydroxy and thiophene groups can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with similar oxalamides:

Compound Name N1 Substituent N2 Substituent Notable Functional Groups
Target Compound 5-chloro-2-cyanophenyl 2-hydroxy-2-(thiophen-2-yl)ethyl Cyano, chloro, hydroxyl, thiophene
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy, pyridine
N1-((R)-1-chloro-3,3-dimethylbutan-2-yl)-N2-((S)-1-chloro-3,3-dimethylbutan-2-yl)oxalamide (4.2) (R)-1-chloro-3,3-dimethylbutan-2-yl (S)-1-chloro-3,3-dimethylbutan-2-yl Chloro, branched alkyl

Key Observations :

  • Target vs. S336: The target compound replaces S336’s methoxybenzyl and pyridyl groups with a chloro-cyanophenyl and thiophene-hydroxyl group. This substitution likely alters electronic properties (increased hydrophobicity from cyanophenyl vs. polar pyridine in S336) and hydrogen-bonding capacity (hydroxyl group in target).
  • Target vs. 4.2 : The target’s aromatic substituents contrast with 4.2’s aliphatic chloro-alkyl groups, suggesting divergent applications (e.g., flavoring agents for S336 vs. ligand synthesis for 4.2).
Physicochemical Properties :
  • Melting Points : S336 and related flavoring oxalamides exhibit melting points >150°C (e.g., S336’s analogs in have mp 147–207°C) . The target compound’s hydroxyl and thiophene groups may lower its melting point compared to S336 due to reduced crystallinity.
  • Solubility : The hydroxyl group in the target compound could enhance aqueous solubility relative to S336’s methoxy/pyridyl groups, which are more lipophilic.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN4O3SC_{19}H_{17}ClN_{4}O_{3}S, with a molecular weight of 396.83 g/mol. The compound features a chloro-substituted phenyl ring, a cyano group, a hydroxyethyl group, and a thiophene ring, which contribute to its unique reactivity and biological potential.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related chloro-substituted oxalamides demonstrated their effectiveness against various bacterial and fungal strains. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains InhibitedFungal Strains InhibitedMIC (µg/mL)
N1-(5-chloro-2-cyanophenyl)-N2...E. coli, S. aureusC. albicans32
N1-(5-chloro-2-hydroxyphenyl)-N2...P. aeruginosaA. niger16
N1-(5-bromo-2-cyanophenyl)-N2...K. pneumoniaeF. solani64

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Apoptosis Induction in Cancer Cell Lines
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound led to:

  • Increased Caspase Activity: Signifying activation of apoptotic pathways.
  • Cell Cycle Arrest: Significant accumulation of cells in the G0/G1 phase.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis (%)Caspase Activation
MCF-71570Yes
HeLa2065Yes
A5492560Yes

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Chloro Group: Enhances lipophilicity and membrane permeability.
  • Cyano Group: May play a role in electron-withdrawing properties, enhancing interaction with biological targets.
  • Thiophene Ring: Contributes to the overall stability and potential for π–π stacking interactions with biomolecules.

Q & A

Basic: What synthetic methodologies are effective for preparing N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

Answer:
The synthesis of oxalamides typically involves coupling reactions between amines and oxalyl derivatives. For example, analogous compounds like N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide are synthesized via sequential reactions:

Activation of the amine (e.g., adamant-2-ylamine) with ethyl chlorooxalate in dichloromethane (DCM) and triethylamine (TEA).

Hydrolysis of the intermediate to form the oxalamic acid.

Coupling with a second amine (e.g., benzyloxyamine) using DMAP as a catalyst .
For the target compound, similar steps could apply, substituting 5-chloro-2-cyanoaniline and 2-hydroxy-2-(thiophen-2-yl)ethylamine. Reaction optimization may involve:

  • Solvent selection : DCM or acetonitrile for improved solubility.
  • Temperature control : Heating to 60°C for faster kinetics, followed by cooling to enhance yield (e.g., 89.2% achieved in a related synthesis) .
  • Purification : Silica gel chromatography or recrystallization to ensure >90% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Answer:

  • 1H/13C NMR : Essential for confirming the oxalamide backbone and substituents. For example, adamantyl protons in N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide appear as distinct singlets (δ 1.6–2.1 ppm), while thiophene protons resonate at δ 6.9–7.4 ppm .
  • HPLC-MS : Validates molecular weight (e.g., C24H30ClN7O4S for Edoxaban derivatives) and detects impurities .
  • TLC : Monitors reaction progress using mobile phases like ethyl acetate/hexane (3:7) .

Advanced: How can density functional theory (DFT) predict electronic properties and guide SAR studies?

Answer:
DFT calculations, such as those applied to the Colle-Salvetti correlation-energy formula, model electron density and kinetic energy to predict:

  • Electrophilic regions : The thiophene and cyanophenyl groups may act as electron-deficient sites, influencing reactivity.
  • Hydrogen-bonding potential : The hydroxyethyl group’s oxygen can participate in H-bonding, critical for target binding .
    These insights aid in rational design, such as modifying substituents to enhance solubility or bioactivity .

Advanced: What experimental strategies assess the compound’s inhibition of enzymes like soluble epoxide hydrolase (sEH)?

Answer:

  • Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., 3-cyano-7-ethoxycoumarin) in recombinant sEH .
  • Kinetic studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Molecular docking : Predict binding interactions between the oxalamide’s aromatic rings and hydrophobic enzyme pockets .

Advanced: How do substituents on the aromatic rings influence chemical stability and metabolic pathways?

Answer:

  • Thiophene vs. phenyl : Thiophene’s sulfur atom increases susceptibility to oxidation (forming sulfoxides), while chloro-cyanophenyl groups resist hydrolysis .
  • Hydroxyethyl group : Prone to phase II metabolism (glucuronidation), which can be mitigated by methyl substitution to block conjugation .
  • Accelerated stability testing : Expose the compound to pH 1–13, UV light, and elevated temperatures (40–60°C) to identify degradation products via LC-MS .

Advanced: How can structural characterization differentiate this compound from regulated analogs (e.g., beta-hydroxythiofentanyl)?

Answer:

  • High-resolution MS : Distinguish molecular formulas (e.g., C24H30ClN7O4S vs. C23H29N3O2S for thiofentanyl derivatives) .
  • X-ray crystallography : Resolve spatial arrangements, such as the oxalamide’s planar geometry versus fentanyl’s piperidine ring .
  • IR spectroscopy : Identify unique carbonyl stretches (~1650 cm⁻¹ for oxalamides) absent in carboxamide analogs .

Advanced: What strategies resolve contradictions in biological activity data across similar oxalamides?

Answer:

  • Meta-analysis : Compare IC50 values from multiple studies, adjusting for assay variability (e.g., substrate concentration, pH).
  • Proteomics profiling : Identify off-target interactions using affinity chromatography and mass spectrometry.
  • Crystallographic data : Correlate binding modes with activity; e.g., hydrogen bonds from the hydroxyethyl group may enhance potency in sEH inhibition .

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